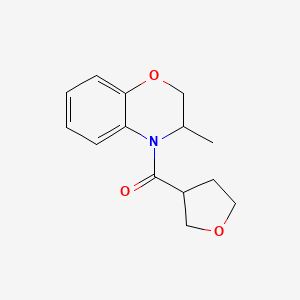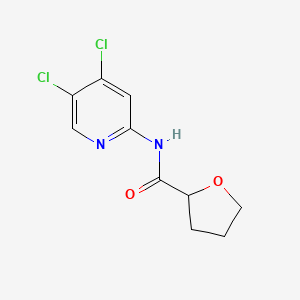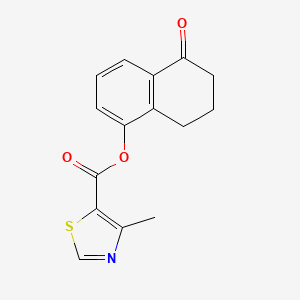
But-3-yn-2-yl 3-cyanothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-3-yn-2-yl 3-cyanothiophene-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of thiophene and is synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of But-3-yn-2-yl 3-cyanothiophene-2-carboxylate is not fully understood. However, it is believed that this compound acts as an electron donor due to the presence of the but-3-yn-2-yl group and an electron acceptor due to the presence of the cyano group. This property makes it an ideal candidate for the development of organic semiconductors.
Biochemical and Physiological Effects:
There is limited research available on the biochemical and physiological effects of But-3-yn-2-yl 3-cyanothiophene-2-carboxylate. However, it has been reported that this compound is non-toxic and has low cytotoxicity, making it a suitable candidate for various biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using But-3-yn-2-yl 3-cyanothiophene-2-carboxylate in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations include its low solubility in common solvents, which can make it difficult to handle in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of But-3-yn-2-yl 3-cyanothiophene-2-carboxylate. These include:
1. The synthesis of new derivatives of But-3-yn-2-yl 3-cyanothiophene-2-carboxylate with improved properties for various applications.
2. The development of new methods for the synthesis of But-3-yn-2-yl 3-cyanothiophene-2-carboxylate that are more efficient and environmentally friendly.
3. The investigation of the mechanism of action of But-3-yn-2-yl 3-cyanothiophene-2-carboxylate to gain a better understanding of its properties and potential applications.
4. The exploration of the use of But-3-yn-2-yl 3-cyanothiophene-2-carboxylate in biomedical applications such as drug delivery and imaging.
5. The development of new techniques for the fabrication of organic electronic devices using But-3-yn-2-yl 3-cyanothiophene-2-carboxylate and its derivatives.
Conclusion:
In conclusion, But-3-yn-2-yl 3-cyanothiophene-2-carboxylate is a promising compound with potential applications in various fields such as organic electronics, optoelectronics, and materials science. The synthesis method is relatively simple, and the compound is stable and non-toxic. However, further research is needed to fully understand its properties and potential applications.
Métodos De Síntesis
The synthesis of But-3-yn-2-yl 3-cyanothiophene-2-carboxylate involves the reaction of 3-cyanothiophene-2-carboxylic acid with but-3-yn-2-ol in the presence of a catalyst such as 1,3-dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP). The reaction takes place under reflux conditions in anhydrous dichloromethane. The product is then purified using column chromatography to obtain pure But-3-yn-2-yl 3-cyanothiophene-2-carboxylate.
Aplicaciones Científicas De Investigación
But-3-yn-2-yl 3-cyanothiophene-2-carboxylate has been extensively studied for its potential applications in various fields such as organic electronics, optoelectronics, and materials science. This compound has been used as a building block for the synthesis of various organic semiconductors and has shown promising results in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.
Propiedades
IUPAC Name |
but-3-yn-2-yl 3-cyanothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c1-3-7(2)13-10(12)9-8(6-11)4-5-14-9/h1,4-5,7H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWRSLZQRQMHNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)OC(=O)C1=C(C=CS1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
But-3-yn-2-yl 3-cyanothiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7586137.png)


![3-[(3S)-3-hydroxypyrrolidin-1-yl]-1-(4-methylphenyl)piperidin-2-one](/img/structure/B7586182.png)





![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate](/img/structure/B7586202.png)
![N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7586223.png)
![7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7586231.png)
![7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7586232.png)
![4-[1-(3-Methylphenyl)ethyl]-1,4-thiazepane 1,1-dioxide](/img/structure/B7586239.png)